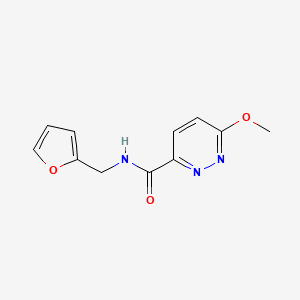

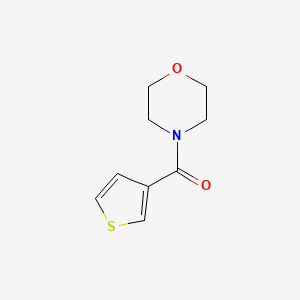

![molecular formula C9H15N3 B2542105 Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- CAS No. 1368106-54-0](/img/structure/B2542105.png)

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is a chemical compound with the molecular formula C11H16N4 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrazine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyrazine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The structure of the compound is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis

Imidazo[1,5-a]pyrazine is involved in various chemical reactions. For instance, it undergoes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions during its synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- include a molecular weight of 123.16, a boiling point of 340.0±30.0 °C, and a density of 1.33±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyrazine is a significant structural component in a wide range of agrochemicals and pharmaceuticals. Researchers have devoted decades to synthesizing this compound, and numerous transformations now allow convenient access to imidazo[1,5-a]pyrazine from readily available starting materials .

Materials Science and Optoelectronic Devices

This class of aromatic heterocycles holds immense potential in materials science. Recent innovations have highlighted its use in optoelectronic devices. Imidazo[1,5-a]pyrazine derivatives exhibit luminescent properties, making them suitable for applications such as sensors, emitters for confocal microscopy, and imaging .

Anti-Cancer Agents

Researchers have explored the anti-cancer properties of imidazo[1,5-a]pyrazine derivatives. These compounds show promise as KRAS G12C inhibitors, which could contribute to novel antitumor therapies .

Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyrazine involves various methodologies. Recent developments include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These synthetic pathways enable efficient access to this valuable heterocycle .

Organic Electronics

Researchers investigate the use of imidazo[1,5-a]pyrazine derivatives in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety And Hazards

Direcciones Futuras

Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . Therefore, it is expected that future research will continue to explore its potential applications in these areas.

Propiedades

IUPAC Name |

1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7(2)9-8-5-10-3-4-12(8)6-11-9/h6-7,10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERXAWCAZPTBIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2CNCCN2C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

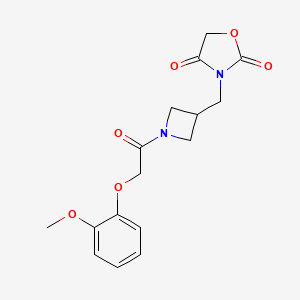

![Oxolan-2-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2542026.png)

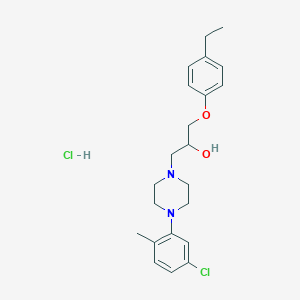

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbohydrazide](/img/structure/B2542027.png)

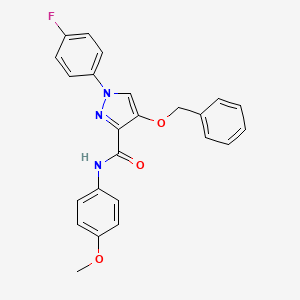

![1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2542030.png)

![6-Phenyl-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2542032.png)

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)